4-Bromo-8-chloroquinoline-3-carboxylic acid 4-Bromo-8-chloroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15903882
InChI: InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15)
SMILES:
Molecular Formula: C10H5BrClNO2
Molecular Weight: 286.51 g/mol

4-Bromo-8-chloroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15903882

Molecular Formula: C10H5BrClNO2

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-8-chloroquinoline-3-carboxylic acid -

Specification

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
IUPAC Name 4-bromo-8-chloroquinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15)
Standard InChI Key VGSVZYXHPSOCGT-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Br

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-bromo-8-chloroquinoline-3-carboxylic acid is C₁₀H₅BrClNO₂, with a molecular weight of 286.51 g/mol. Its structure features a quinoline core substituted with bromine (position 4), chlorine (position 8), and a carboxylic acid group (position 3). Key physicochemical properties, inferred from its ethyl ester derivative , include:

PropertyValue
Molecular Weight286.51 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Acceptors3
Rotatable Bonds2
Topological Polar Surface Area65.4 Ų

The carboxylic acid group enhances solubility in polar solvents compared to its ester analogs, though the hydrophobic bromine and chlorine substituents may counterbalance this effect .

Synthesis and Derivatization

The synthesis of 4-bromo-8-chloroquinoline-3-carboxylic acid can be inferred from methodologies used for its ethyl ester and related compounds. A two-step approach is commonly employed:

Synthesis of the Ethyl Ester Intermediate

Ethyl 4-bromo-8-chloroquinoline-3-carboxylate is synthesized via:

  • Bromination and Chlorination: Treatment of 8-chloroquinoline-3-carboxylic acid ethyl ester with brominating agents (e.g., N-bromosuccinimide) in chloroform .

  • Esterification: Reaction of the quinoline precursor with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to introduce the ester group .

For example, in a reported procedure , ethyl 6-bromo-4-chloroquinoline-3-carboxylate was synthesized in 93.8% yield using POCl₃ under reflux, followed by dichloromethane extraction and sodium bicarbonate washing.

Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid via:

  • Basic Hydrolysis: Treatment with NaOH or KOH in aqueous ethanol .

  • Acidic Hydrolysis: Use of concentrated HCl or H₂SO₄ under reflux .

This step typically achieves near-quantitative conversion due to the stability of the quinoline ring under hydrolytic conditions .

Applications in Drug Discovery

4-Bromo-8-chloroquinoline-3-carboxylic acid serves as a versatile intermediate for:

  • Metal Chelators: The carboxylic acid group binds transition metals (e.g., Cu²⁺, Zn²⁺), potentially mitigating oxidative stress in neurodegenerative diseases .

  • Prodrug Development: Esterification or amidation of the carboxylic acid group can enhance bioavailability .

  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at positions 4 and 8 helps optimize pharmacokinetic profiles .

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